2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile
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Overview
Description
2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with bromine and chlorine atoms, as well as an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of pyridine to obtain 4-bromo-6-chloropyridine, which is then reacted with acetonitrile under suitable conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile may involve large-scale halogenation reactions using bromine and chlorine gas, followed by the introduction of the acetonitrile group through nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile: This compound has a similar structure but features a pyridazine ring instead of a pyridine ring.
2-(3,4-Dichlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile: Another similar compound with dichlorophenyl and pyridazine moieties.
Uniqueness
2-(4-Bromo-6-chloropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C7H4BrClN2 |
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Molecular Weight |
231.48 g/mol |
IUPAC Name |
2-(4-bromo-6-chloropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1H2 |
InChI Key |
XHKJHTMAZCWDPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC#N)Cl)Br |
Origin of Product |
United States |
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